An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
Monensin
CAS No.: 17090-79-8
Cat. No.: VC0535996
Molecular Formula: C36H62O11
Molecular Weight: 670.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 17090-79-8 |
---|---|
Molecular Formula | C36H62O11 |
Molecular Weight | 670.9 g/mol |
IUPAC Name | 4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |
Standard InChI | InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-/m0/s1 |
Standard InChI Key | GAOZTHIDHYLHMS-SJOFMCCUSA-N |
Isomeric SMILES | CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C |
SMILES | CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Canonical SMILES | CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Appearance | Solid powder |
Colorform | Crystals |
Melting Point | MP: 103-105 °C /Monensin monohydrate/ |
Chemical Structure and Physicochemical Properties
Monensin (C₃₆H₆₂O₁₁) is a monocarboxylic acid with a molecular weight of 670.87 g/mol. Its structure comprises a spiroketal ring system, multiple ether linkages, and a carboxyl group, enabling selective binding to monovalent cations such as Na⁺ and K⁺ . The compound exists as a monohydrate with a melting point of 103–105°C and a specific optical rotation of [α]D = +47.7° in methanol .
Structural Features and Cation Selectivity
Monensin’s ionophoric activity stems from its ability to form stable complexes with cations. X-ray crystallography reveals that its conformation adapts to accommodate ions, with selectivity following the order Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ . This selectivity underpins its biological effects, as Na⁺/H⁺ antiport activity disrupts cellular ion gradients .
Table 1: Key Physicochemical Properties of Monensin
Property | Value |
---|---|
Molecular Formula | C₃₆H₆₂O₁₁ |
Molecular Weight | 670.87 g/mol |
Melting Point | 103–105°C (monohydrate) |
Optical Rotation | [α]D = +47.7° (methanol) |
LD₅₀ (Oral, Monkey) | >160 mg/kg |
Cation Selectivity | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ |
Mechanisms of Action
Ionophoric Activity and Cellular Effects
Monensin acts as a Na⁺/H⁺ antiporter, transporting sodium ions across lipid membranes in exchange for protons. This disrupts intracellular pH and ion gradients, leading to secondary effects such as Golgi apparatus swelling, mitochondrial dysfunction, and reactive oxygen species (ROS) production . In neuroblastoma-glioma hybrid cells (NG108-15), monensin induces hyperpolarization by stimulating electrogenic Na⁺/K⁺-ATPase activity, which requires extracellular Na⁺ and is ouabain-sensitive .
Cytotoxic Effects in EMT-like Cancer Cells
High-content screening identified monensin as selectively toxic to cells undergoing epithelial-mesenchymal transition (EMT), a process linked to cancer metastasis. At 10 nM, monensin induces apoptosis and cell cycle arrest in TEM 4-18 cells, with mechanisms distinct from ferroptosis . Sensitivity correlates with elevated monensin uptake, mediated by EMT-associated gene expression profiles .
Applications in Veterinary Medicine and Agriculture
Anticoccidial and Growth-Promoting Effects
Monensin is widely used in livestock feed to control coccidiosis and improve feed efficiency. By selectively inhibiting gram-positive bacteria and protozoa in the rumen, it shifts microbial metabolism toward propionic acid production, enhancing energy utilization . Meta-analyses indicate optimal dosages of 12.6–23 ppm for lactating dairy cows, with prepartum supplementation (16–96 ppm) boosting milk yield .
Table 2: Monensin Dosage Effects on Dairy Cow Performance
Dosage (ppm) | Production Phase | Effect on Milk Yield |
---|---|---|
12.6 | Lactation | Increased |
16–96 | Prepartum | Significant increase |
37–96 | Mid-lactation (60–150 DIM) | Decrease |
Antimicrobial Activity Against Mycobacteria
Monensin exhibits dose-dependent inhibition of Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne’s disease. Radiometric assays show 0.39 μg/ml as the minimum inhibitory concentration (MIC) for MAP, with efficacy attributed to disrupted ion homeostasis in prokaryotes . This activity may explain its “growth-enhancing” effects in cattle, which likely reflect subclinical MAP infection treatment .
Effects on Cellular and Subcellular Organelles
Mitochondrial and Golgi Disruption
In TEM 4-18 cells, monensin induces mitochondrial membrane depolarization and Golgi apparatus swelling at nanomolar concentrations. These effects, typically observed at micromolar doses in other cell types, highlight EMT-like cells’ heightened susceptibility . ROS production and ATP depletion further contribute to cytotoxicity .
Modulation of Intracellular pH
Monensin’s Na⁺/H⁺ exchange activity alkalinizes intracellular compartments (e.g., lysosomes) while acidifying the extracellular milieu. This pH perturbation inhibits viral replication and protein trafficking, broadening its therapeutic potential .
Biosynthesis and Regulatory Mechanisms
Genetic and Metabolic Regulation
In Streptomyces cinnamonensis, monensin biosynthesis is governed by the mon gene cluster, encoding polyketide synthases (PKS), tailoring enzymes, and regulatory proteins. Cyclic AMP receptor protein (Crp) upregulates precursor supply (malonyl-CoA, methylmalonyl-CoA) and mon gene expression, enhancing yield .
Table 3: Key Genes in Monensin Biosynthesis
Gene | Function | Regulatory Influence |
---|---|---|
monAI–AVIII | Polyketide synthase subunits | Crp-upregulated |
monRI | Pathway-specific regulator | Crp-upregulated |
acs | Acetyl-CoA synthetase | Crp-upregulated |
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